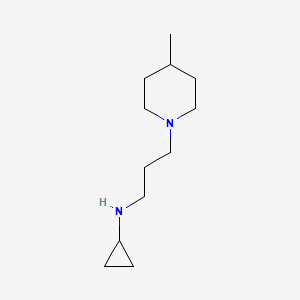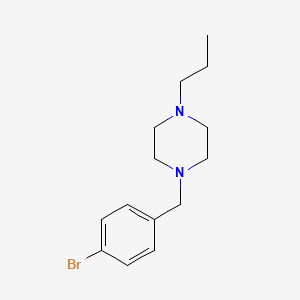
Rel-methyl 2-((1S,2R)-2-aminocyclopentyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate is a chemical compound with the molecular formula C8H15NO2 It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate typically involves the reaction of cyclopentanone with methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The process can be summarized as follows:
Cyclopentanone + Methylamine: This step involves the formation of an imine intermediate.
Esterification with Methanol: The imine intermediate is then esterified with methanol in the presence of a catalyst to yield rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate.
Industrial Production Methods
Industrial production of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-methyl 2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate
- methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride
Uniqueness
rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-6-3-2-4-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
GOXQSRXZLSAEBD-NKWVEPMBSA-N |
Isomerische SMILES |
COC(=O)C[C@@H]1CCC[C@H]1N |
Kanonische SMILES |
COC(=O)CC1CCCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid](/img/structure/B13638827.png)



![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)



![3-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)propanoic acid](/img/structure/B13638867.png)
![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)

